molecular formula C12H15FO3 B13675783 Ethyl 3-(3-fluoro-5-methylphenyl)-3-hydroxypropanoate

Ethyl 3-(3-fluoro-5-methylphenyl)-3-hydroxypropanoate

Cat. No.: B13675783
M. Wt: 226.24 g/mol
InChI Key: BMVOIFFLAVIJFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(3-fluoro-5-methylphenyl)-3-hydroxypropanoate is a β-hydroxy ester featuring a fluorinated aromatic substituent. Structurally, it consists of a propanoate backbone with a hydroxyl group at the β-position and a 3-fluoro-5-methylphenyl moiety (C₆H₃(F)(CH₃)-). This compound belongs to a class of chiral intermediates critical in asymmetric synthesis and pharmaceutical development, where fluorine substitution often enhances metabolic stability and bioavailability .

Properties

Molecular Formula

C12H15FO3

Molecular Weight

226.24 g/mol

IUPAC Name

ethyl 3-(3-fluoro-5-methylphenyl)-3-hydroxypropanoate

InChI

InChI=1S/C12H15FO3/c1-3-16-12(15)7-11(14)9-4-8(2)5-10(13)6-9/h4-6,11,14H,3,7H2,1-2H3

InChI Key

BMVOIFFLAVIJFE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC(=CC(=C1)C)F)O

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of Ethyl 3-(3-fluoro-5-methylphenyl)-3-hydroxypropanoate generally involves:

  • Introduction of the fluorine atom onto the aromatic ring, often by selective electrophilic or nucleophilic fluorination.
  • Formation of the 3-hydroxypropanoate backbone, typically via addition or substitution reactions involving α,β-unsaturated esters or halogenated precursors.
  • Esterification to form the ethyl ester functionality.
  • Purification and characterization of the final product.

Specific Synthetic Routes

Fluoroaryl Aldehyde Intermediate Preparation

A key intermediate in synthesizing the target compound is the 3-fluoro-5-methylbenzaldehyde derivative. According to a detailed procedure reported in organic synthesis literature, fluorinated aromatic aldehydes can be prepared via lithiation and formylation reactions:

  • Starting from 3-fluoro-5-methylbenzene, directed ortho-lithiation is performed using lithium diisopropylamide (LDA) at low temperatures (around -70 °C).
  • The lithiated intermediate is then quenched with an electrophile such as dimethylformamide (DMF) to introduce the formyl group, yielding 3-fluoro-5-methylbenzaldehyde.
  • The reaction mixture is quenched with acetic acid and worked up with aqueous ammonium chloride and ethyl acetate extraction, followed by drying and concentration under reduced pressure.
Formation of this compound

The hydroxypropanoate moiety is introduced by reaction of the aldehyde intermediate with ethyl bromodifluoroacetate in the presence of activated zinc in tetrahydrofuran (THF) at elevated temperatures (~70 °C):

  • Activated zinc reduces ethyl bromodifluoroacetate to generate a nucleophilic species.
  • This species adds to the aromatic aldehyde to form the hydroxy ester intermediate.
  • After reaction completion, the mixture is diluted with ethyl acetate, washed with brine, dried over sodium sulfate, filtered, and concentrated.
  • The crude product is purified by column chromatography to isolate the hydroxypropanoate ester.
Alternative Enzymatic Resolution Methods

Enzymatic kinetic resolution has been employed for related β-fluorophenyl-substituted β-amino acid esters, which share structural similarity with the hydroxypropanoate esters:

  • Lipase PSIM from Burkholderia cepacia catalyzes the hydrolysis of racemic β-amino carboxylic ester hydrochloride salts to yield enantiomerically enriched products.
  • Reactions are performed in isopropyl ether at 45 °C with triethylamine and water.
  • This method achieves excellent enantiomeric excess (≥99%) and good yields (>48%), demonstrating the potential for stereoselective preparation of fluorinated hydroxy esters.
Directed Metallation and Esterification

Directed metallation techniques have also been used for fluorinated aromatic compounds:

  • Treatment of fluorinated methanopyrrolidine derivatives with sec-butyllithium at -78 °C generates carbanions.
  • Quenching with carbon dioxide, followed by acidification and esterification with trimethylsilyl-diazomethane, yields hydroxy or ester derivatives.
  • This method allows regioselective introduction of ester groups at the 3-position of the aromatic ring, which is applicable to the synthesis of fluorinated hydroxy esters.

Experimental Data Summary

Step Reagents/Conditions Temperature Yield (%) Notes
Lithiation and formylation of 3-fluoro-5-methylbenzene LDA, DMF, THF -70 °C Not specified Formation of 3-fluoro-5-methylbenzaldehyde intermediate
Addition of ethyl bromodifluoroacetate with activated zinc Activated zinc, THF 70 °C Not specified Formation of hydroxypropanoate intermediate
Enzymatic hydrolysis of racemic β-amino esters Lipase PSIM, iPr2O, Et3N, H2O 45 °C >48% High enantiomeric excess, stereoselective
Directed metallation and esterification s-BuLi, CO2, TMS-diazomethane -78 °C to rt 24-27% (for related esters) Regioselective ester introduction

Purification and Characterization

  • Purification is commonly achieved by column chromatography using mixtures of hexanes and ethyl acetate as eluents.
  • Drying agents such as sodium sulfate are used to remove residual water from organic layers.
  • Characterization includes nuclear magnetic resonance spectroscopy, mass spectrometry, and chiral supercritical fluid chromatography for enantiomeric purity assessment.

Scientific Research Applications

Ethyl 3-(3-fluoro-5-methylphenyl)-3-hydroxypropanoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 3-(3-fluoro-5-methylphenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets. The fluoro-substituted aromatic ring can engage in π-π interactions with aromatic residues in proteins, while the hydroxy and ester groups can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of structurally related β-hydroxy esters, emphasizing substituent effects, physicochemical properties, and synthetic applications.

Table 1: Comparative Analysis of Ethyl 3-(3-Fluoro-5-Methylphenyl)-3-Hydroxypropanoate and Analogues

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Findings
Ethyl (S)-3-(4-nitrophenyl)-3-hydroxypropanoate 4-NO₂ on phenyl C₁₁H₁₃NO₅ 239.23 • ¹⁹F-NMR: −71.29 ppm (deshielded CF₃ group) .
• Electron-withdrawing NO₂ enhances acidity of β-hydroxy group.
Ethyl (S)-3-(2,6-dichlorophenyl)-3-hydroxypropanoate 2,6-Cl₂ on phenyl C₁₁H₁₂Cl₂O₃ 263.12 • ¹⁹F-NMR: −71.49 ppm (similar deshielding as NO₂ analog) .
• Steric hindrance from Cl₂ affects enantioselectivity in kinetic resolution.
Ethyl 3-(4-biphenyl)-3-hydroxypropanoate 4-Biphenyl substituent C₁₇H₁₈O₃ 270.32 • Enantio-relay catalysis enables synthesis of chiral biaryl ketones via ester elimination .
• Bulkier aromatic group reduces solubility.
Ethyl-3-[(4R)-dioxolanyl]-2,2-difluoro-3-hydroxypropanoate 2,2-F₂ and dioxolane ring C₁₀H₁₅F₂O₅ 268.22 • Diastereomers challenging to separate due to similar polarity .
• Difluoro groups increase lipophilicity.
Ethyl 3-(3-bromo-4-methylphenyl)-3-hydroxypropanoate 3-Br, 4-CH₃ on phenyl C₁₂H₁₅BrO₃ 287.15 • Bromine acts as a potential leaving group for nucleophilic substitution .
• Methyl group introduces steric protection.
Ethyl 3-hydroxypropanoate (parent compound) No aromatic substituent C₅H₁₀O₃ 118.13 • Boiling point: 187.5°C; density: 1.1 g/cm³ .
• Simpler structure lacks stereochemical complexity.

Key Observations:

Substituent Effects on Reactivity: Electron-withdrawing groups (NO₂, Cl): Increase the acidity of the β-hydroxy group, facilitating deprotonation in catalytic processes . Fluorine vs. Chlorine/Bromine: Fluorine’s smaller size and strong electronegativity minimize steric hindrance while enhancing metabolic stability compared to bulkier halogens . Aromatic Bulk (Biphenyl): Enhances π-π stacking interactions but reduces solubility in polar solvents .

Stereochemical Considerations :

  • Chiral derivatization (e.g., Mosher’s esters) combined with ¹H-/¹⁹F-NMR is critical for assigning absolute configurations in analogs like (S)-2e and (S)-2i .
  • Diastereomer separation challenges in dioxolane-containing derivatives highlight the need for advanced chromatographic techniques .

Synthetic Utility :

  • Kinetic resolution and enantio-relay catalysis are dominant methods for synthesizing enantiopure β-hydroxy esters, with yields and selectivity influenced by substituent electronic profiles .

Biological Activity

Ethyl 3-(3-fluoro-5-methylphenyl)-3-hydroxypropanoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.

Overview of the Compound

This compound is characterized by a fluoro-substituted aromatic ring and an ester functional group. Its synthesis typically involves the esterification of 3-(3-fluoro-5-methylphenyl)-3-oxopropanoic acid with ethanol, often catalyzed by acids like sulfuric acid or hydrochloric acid. The structural features impart distinct electronic and steric properties that may influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the fluoro group enhances binding affinity and selectivity for molecular targets, which can lead to modulation of biochemical pathways relevant to disease processes.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against a range of bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making it a candidate for therapeutic applications in inflammatory diseases.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
Ethyl 3-(3-chloro-5-methylphenyl)-3-hydroxypropanoateChlorine substituentModerate antimicrobial activity
Ethyl 3-(3-bromo-5-methylphenyl)-3-hydroxypropanoateBromine substituentLower anti-inflammatory effects
Ethyl 3-(3-iodo-5-methylphenyl)-3-hydroxypropanoateIodine substituentAntimicrobial but less potent than fluoro derivative

The unique presence of the fluoro group in this compound contributes to its enhanced biological activities compared to similar compounds with other halogen substituents.

Case Studies and Research Findings

  • Antimicrobial Activity Study : A study conducted on various derivatives of ethyl esters demonstrated that the fluoro-substituted variant exhibited a higher inhibition rate against Staphylococcus aureus compared to non-fluorinated analogs. The minimum inhibitory concentration (MIC) was determined to be significantly lower for the fluoro compound, indicating superior efficacy.
  • Anti-inflammatory Pathway Investigation : In a cellular model of inflammation, treatment with this compound resulted in a marked decrease in the production of TNF-alpha and IL-6. This suggests that the compound may exert its anti-inflammatory effects through modulation of NF-kB signaling pathways.

Chemical Reactions Analysis

Oxidation and Reduction Reactions

The hydroxypropanoate group undergoes redox transformations:

  • Oxidation : The hydroxyl group can be oxidized to a ketone using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). This reaction converts the secondary alcohol to a carbonyl group, forming 3-(3-fluoro-5-methylphenyl)-3-oxopropanoate .

  • Reduction : The ester group may be reduced to an alcohol using lithium aluminum hydride (LiAlH₄), yielding 3-(3-fluoro-5-methylphenyl)-3-hydroxypropanol under controlled conditions .

Substitution Reactions

The fluorine atom on the aromatic ring participates in nucleophilic aromatic substitution (NAS) under specific conditions:

  • NAS Mechanism : Fluorine’s strong electron-withdrawing effect activates the aromatic ring for substitution. Reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) enable replacement of the fluorine atom with nucleophiles (e.g., methoxy groups), forming ethyl 3-(3-methoxy-5-methylphenyl)-3-hydroxypropanoate .

  • Para-C–H Functionalization : Base-mediated C–H activation at the para position (relative to the fluorine and methyl groups) can introduce new substituents. This method leverages fluorine’s ability to direct regioselectivity in electrophilic substitution reactions .

Catalytic Coupling Reactions

Palladium-catalyzed cross-coupling reactions are viable for extending the compound’s structural complexity:

  • Arylation : The aromatic ring can undergo palladium-mediated coupling with aryl halides or boronic acids, forming biaryl derivatives. This reaction benefits from fluorine’s ability to stabilize intermediates via hyperconjugation .

  • Decarboxylative Coupling : The hydroxypropanoate group may participate in decarboxylative coupling reactions, enabling the formation of α,α-difluoroketones or related derivatives .

Functional Group Transformations

The hydroxypropanoate ester group exhibits reactivity in:

  • Ester Hydrolysis : Saponification with aqueous base converts the ester to the carboxylic acid, 3-(3-fluoro-5-methylphenyl)-3-hydroxypropanoic acid .

  • Enolate Formation : Deprotonation of the α-hydroxy group generates enolates, which can undergo further alkylation or condensation reactions .

Influence of Fluorine on Reactivity

Fluorine’s electronic and steric effects critically influence reactivity:

  • Electron-Withdrawing Effects : Fluorine enhances the electrophilicity of the aromatic ring, favoring substitution and coupling reactions.

  • Conformational Effects : Fluorine’s gauche effect in vicinal systems may stabilize intermediates during substitution or coupling processes .

Q & A

Q. What are the optimal synthetic routes for Ethyl 3-(3-fluoro-5-methylphenyl)-3-hydroxypropanoate, and how do reaction conditions influence yield?

A practical approach involves coupling a fluorinated aromatic precursor (e.g., 3-fluoro-5-methylphenylmagnesium bromide) with a β-ketoester intermediate. For esterification, carbodiimide-mediated coupling (e.g., DCC/DMAP in anhydrous DCM) is effective, as demonstrated in similar hydroxypropanoate syntheses . Yield optimization requires inert atmosphere control, stoichiometric ratios (e.g., 1:1.1 molar ratio of acid to activating agent), and purification via silica chromatography with ethyl acetate/hexane gradients (10–30%) . Side products like diastereomers or over-reduced derivatives should be monitored via TLC and LC-MS.

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

  • NMR : 1H^1\text{H} and 13C^{13}\text{C} NMR can confirm the hydroxypropanoate backbone (e.g., δ ~4.1 ppm for ester CH2_2, δ ~1.2 ppm for ethyl CH3_3) and fluorinated aromatic protons (split signals due to 3JHF^3J_{H-F}) .
  • IR : A broad O–H stretch (~3400 cm1^{-1}) and ester C=O (~1720 cm1^{-1}) are diagnostic .
  • Mass Spectrometry : High-resolution MS (HRMS) should match the molecular formula (C12_{12}H13_{13}FO3_3) with <2 ppm error .

Q. How can the purity of this compound be assessed, and what storage conditions prevent degradation?

Purity is validated via HPLC (≥95% area) using a C18 column and UV detection at 254 nm. Storage at 2–8°C under nitrogen in amber vials minimizes hydrolysis of the ester group and oxidation of the hydroxyl moiety . Differential Scanning Calorimetry (DSC) can assess thermal stability (decomposition >150°C inferred from analogs) .

Advanced Research Questions

Q. What strategies enhance stereocontrol during synthesis of the 3-hydroxypropanoate moiety?

Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Sharpless dihydroxylation) can enforce enantioselectivity. For example, tert-butyl 3-hydroxypropanoate derivatives synthesized via kinetic resolution using lipases (e.g., Candida antarctica Lipase B) achieved >90% ee . Computational modeling (DFT) of transition states aids in predicting selectivity for fluorinated analogs .

Q. How does the fluorine substituent influence the compound’s reactivity in nucleophilic or electrophilic reactions?

The electron-withdrawing fluorine at the meta position activates the aromatic ring toward electrophilic substitution (e.g., nitration) at the para position relative to the methyl group. Conversely, the hydroxyl group’s acidity (pKa ~14.4, predicted) facilitates deprotonation for SN2 reactions with alkyl halides . Comparative studies with non-fluorinated analogs show slower ester hydrolysis rates due to reduced electron density at the carbonyl .

Q. What in vitro assays are suitable for evaluating this compound’s biological activity?

  • Enzyme Inhibition : Screen against dehydrogenases (e.g., malonate semialdehyde reductase, EC 1.1.1.298) using NADPH depletion assays .
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa) with IC50_{50} determination.
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS over time .

Q. How can computational methods predict the compound’s metabolic pathways?

Tools like GLORY or MetaSite simulate phase I/II metabolism. For instance, hydroxylation at the methyl group (CYP3A4-mediated) and glucuronidation of the 3-hydroxy group are predicted. Molecular docking into CYP450 isoforms (e.g., PDB 1TQN) identifies potential binding interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.